Cas no 923716-18-1 (2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid)

2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid is a specialized organic compound featuring a benzothiazole core linked to a branched carboxylic acid moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The benzothiazole group contributes to its electron-rich aromatic character, while the ethylbutanoic acid side chain enhances solubility and functional versatility. Its molecular design allows for selective interactions in synthetic pathways, making it valuable as an intermediate in the development of bioactive molecules. The compound’s stability under standard conditions and compatibility with common organic solvents further support its use in research and industrial processes.
2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid structure
923716-18-1 structure
Product Name:2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid
CAS No:923716-18-1
MF:C14H17NO2S
MW:263.35528254509
MDL:MFCD08691354
CID:2627468
PubChem ID:16227619
Update Time:2025-10-28

2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • .
    • 2-(1,3-benzothiazol-2-ylmethyl)-2-ethylbutanoic acid
    • NE14012
    • 2-(Benzo[d]thiazol-2-ylmethyl)-2-ethylbutanoic acid
    • Z223688312
    • 2-[(1,3-benzothiazol-2-yl)methyl]-2-ethylbutanoic acid
    • 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid
    • MDL: MFCD08691354
    • Inchi: 1S/C14H17NO2S/c1-3-14(4-2,13(16)17)9-12-15-10-7-5-6-8-11(10)18-12/h5-8H,3-4,9H2,1-2H3,(H,16,17)
    • InChI Key: KXUPBZWVXOBHOJ-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1CC(C(=O)O)(CC)CC

Computed Properties

  • Exact Mass: 263.09799996 g/mol
  • Monoisotopic Mass: 263.09799996 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 78.4
  • Molecular Weight: 263.36

2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B412670-25mg
2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic Acid
923716-18-1
25mg
$ 50.00 2022-06-07
TRC
B412670-50mg
2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic Acid
923716-18-1
50mg
$ 95.00 2022-06-07
TRC
B412670-250mg
2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic Acid
923716-18-1
250mg
$ 320.00 2022-06-07
Enamine
EN300-26465-1g
2-[(1,3-benzothiazol-2-yl)methyl]-2-ethylbutanoic acid
923716-18-1 95%
1g
$371.0 2023-09-14
Enamine
EN300-26465-5g
2-[(1,3-benzothiazol-2-yl)methyl]-2-ethylbutanoic acid
923716-18-1 95%
5g
$1075.0 2023-09-14
Enamine
EN300-26465-10g
2-[(1,3-benzothiazol-2-yl)methyl]-2-ethylbutanoic acid
923716-18-1 95%
10g
$1593.0 2023-09-14
Chemenu
CM482192-1g
2-(1,3-BENZOTHIAZOL-2-YLMETHYL)-2-ETHYLBUTANOIC ACID
923716-18-1 95%+
1g
$*** 2023-05-29
Enamine
EN300-26465-0.05g
2-[(1,3-benzothiazol-2-yl)methyl]-2-ethylbutanoic acid
923716-18-1 95.0%
0.05g
$66.0 2025-02-20
Enamine
EN300-26465-0.1g
2-[(1,3-benzothiazol-2-yl)methyl]-2-ethylbutanoic acid
923716-18-1 95.0%
0.1g
$98.0 2025-02-20
Enamine
EN300-26465-0.25g
2-[(1,3-benzothiazol-2-yl)methyl]-2-ethylbutanoic acid
923716-18-1 95.0%
0.25g
$142.0 2025-02-20

Additional information on 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid

Professional Introduction to 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic Acid (CAS No. 923716-18-1)

2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid, with the CAS number 923716-18-1, is a compound of significant interest in the field of chemical and biomedical research. This molecule, featuring a complex aromatic structure, has garnered attention due to its potential applications in various therapeutic areas. The presence of a benzothiazole moiety and a butanoic acid side chain makes it a versatile scaffold for further chemical modifications and biological evaluations.

The benzothiazole ring is a well-known pharmacophore found in numerous pharmaceuticals and bioactive molecules. Its ability to interact with biological targets such as enzymes and receptors makes it invaluable in drug design. In particular, the 1,3-benzothiazole scaffold has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The compound in question retains this pharmacologically relevant core while incorporating additional functional groups that enhance its chemical diversity.

The addition of a methyl group at the 2-position of the benzothiazole ring and an ethylbutanoic acid side chain introduces new possibilities for biological activity. These modifications can influence the compound's solubility, bioavailability, and interaction with biological targets. Recent studies have shown that such structural variations can lead to novel compounds with enhanced therapeutic potential.

In the realm of drug discovery, the synthesis and characterization of 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid represent a significant step forward. Researchers have been exploring its potential as an intermediate in the development of new drugs targeting various diseases. The compound's unique structure allows for further derivatization, enabling the creation of libraries of analogs with tailored properties.

One of the most exciting aspects of this compound is its potential application in oncology research. Benzothiazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The specific arrangement of atoms in 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid may confer selectivity for certain cancer-related targets, making it a valuable candidate for further investigation.

The use of computational methods has also been instrumental in understanding the biological activity of this compound. Molecular modeling studies have helped predict how 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid interacts with potential targets. These predictions are crucial for guiding experimental efforts and optimizing the compound's pharmacological properties.

In addition to its therapeutic potential, 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid may find applications in other areas such as agrochemicals and materials science. The benzothiazole core is known to exhibit various biological activities, making it a valuable component in the design of novel agrochemicals that target pests and diseases.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the necessary functional groups while maintaining structural integrity. These methods include cross-coupling reactions, hydroformylation, and other transformations that are critical for constructing complex organic molecules.

Evaluation of 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid in preclinical studies has revealed promising results. In vitro assays have demonstrated its ability to modulate key biological pathways associated with disease progression. These findings support further development efforts aimed at translating this compound into clinical applications.

The future direction of research on 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid includes exploring its mechanism of action and identifying potential side effects. Detailed pharmacokinetic studies will be essential to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. This information will guide dosing regimens and help ensure safety in clinical trials.

In conclusion, 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid (CAS No. 923716-18-1) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for developing new drugs targeting various diseases. Ongoing studies aim to fully elucidate its biological activity and explore its therapeutic applications.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd